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molecular formula C10H14ClN3O2 B8397493 tert-Butyl (5-amino-2-chloropyridin-3-yl)carbamate

tert-Butyl (5-amino-2-chloropyridin-3-yl)carbamate

Cat. No. B8397493
M. Wt: 243.69 g/mol
InChI Key: SLSLMWRTLJXNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)Nc1cc(N=C(c2ccccc2)c2ccccc2)cnc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[Cl:1][c:2]1[n:3][cH:4][c:5]([N:16]=[C:17]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:6][c:7]1[NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15].[ClH:30]>>[Cl:1][c:2]1[n:3][cH:4][c:5]([NH2:16])[cH:6][c:7]1[NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
CC(C)(C)OC(=O)Nc1cc(N=C(c2ccccc2)c2ccccc2)cnc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)Nc1cc(N=C(c2ccccc2)c2ccccc2)cnc1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)Nc1cc(N)cnc1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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